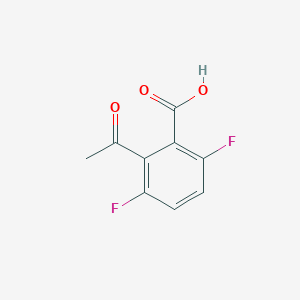

2-Acetyl-3,6-difluorobenzoic acid

Description

Contextualization within the Landscape of Fluorinated Aromatic Carboxylic Acids and Acetophenone (B1666503) Derivatives

To understand the significance of 2-Acetyl-3,6-difluorobenzoic acid, it is essential to first consider the properties of its parent chemical families.

Fluorinated Aromatic Carboxylic Acids are a class of organic compounds that have gained substantial interest in various scientific fields. The presence of fluorine, the most electronegative element, dramatically influences a molecule's properties. researchgate.net This electron-withdrawing effect increases the acidity of the carboxylic acid group, making these compounds useful in specific chemical reactions and as tracers in hydrogeological studies and enhanced oil recovery. rsc.orgwiley.com They are primarily valued as versatile building blocks for the synthesis of complex molecules used in pharmaceuticals, agrochemicals, and high-performance materials. hokudai.ac.jp The development of efficient synthetic methods, such as organic electrolysis, has made a wider variety of these fluorine-containing compounds more accessible for research. hokudai.ac.jp

Acetophenone Derivatives are compounds that contain the acetophenone skeleton, which is the simplest aromatic ketone. wikipedia.org This structural motif is a cornerstone in synthetic chemistry. Acetophenone and its derivatives are crucial precursors for a wide range of products, including commercial resins, fragrances, and industrial solvents. wikipedia.orgnih.gov In the pharmaceutical industry, they serve as invaluable intermediates in the synthesis of new drugs. nih.gov Furthermore, their utility extends to materials science, where they can act as photoinitiators in industrial processes like microelectronics manufacturing. studyraid.com Research has also explored their use in creating specialized chemosensors and in catalytic processes to produce other valuable chemicals. ugm.ac.idd-nb.info

This compound uniquely combines the functional features of both these classes. It possesses the reactive handles of a carboxylic acid and a ketone, while the difluorinated aromatic ring provides unique electronic properties and metabolic stability, a desirable trait in medicinal chemistry.

Historical Trajectory and Contemporary Significance in Organic Synthesis and Applied Chemistry

While the specific historical discovery of this compound is not widely documented, its existence is a result of the broader advancements in fluorination chemistry and the demand for complex, multifunctional building blocks. The synthesis of such specific molecules is often driven by the needs of modern research, particularly in the life sciences and material science, where precise molecular architectures are required.

The contemporary significance of this compound lies in its role as a versatile intermediate in organic synthesis. Aryl carboxylic acids are considered abundant and structurally diverse precursors for creating new chemical bonds and functionalities. acs.org The presence of three distinct functional points on the molecule—the carboxylic acid, the acetyl ketone, and the fluorinated ring—allows for a sequence of selective chemical modifications.

Researchers can utilize this compound to construct more complex molecules for a variety of applications. For example, the carboxylic acid can be converted into esters, amides, or other derivatives, while the ketone can undergo reactions to form new carbon-carbon bonds or be transformed into other functional groups. Its commercial availability from various chemical suppliers indicates its use as a building block in contemporary research and development projects. sigmaaldrich.commolport.comscbt.com

Data Tables

Table 1: Identifiers and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | sigmaaldrich.comnih.gov |

| CAS Number | 319457-34-6 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₉H₆F₂O₃ | molport.comscbt.comnih.gov |

| Molecular Weight | 200.14 g/mol | scbt.comnih.gov |

| Canonical SMILES | CC(=O)C1=C(C=CC(=C1C(=O)O)F)F | nih.gov |

| InChI | 1S/C9H6F2O3/c1-4(12)7-5(10)2-3-6(11)8(7)9(13)14/h2-3H,1H3,(H,13,14) | sigmaaldrich.comnih.gov |

| InChIKey | IHGWIRJWNPNDTJ-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

Table 2: Computed Physical and Spectroscopic Data of this compound

| Property | Value | Source(s) |

| Monoisotopic Mass | 200.02850037 Da | nih.gov |

| XLogP3 | 1.3 | nih.gov |

| Predicted CCS (Ų) [M+H]⁺ | 134.4 | uni.lu |

| Predicted CCS (Ų) [M+Na]⁺ | 144.3 | uni.lu |

| Predicted CCS (Ų) [M-H]⁻ | 135.1 | uni.lu |

Rational Design and Synthesis of this compound

The rational design of a synthetic route to this compound hinges on the strategic introduction of substituents onto a polyfluorinated benzene (B151609) core. The relative positions of the substituents (acetyl at C2, fluorine at C3 and C6, and carboxyl at C1) necessitate a strategy that can overcome the inherent directing effects of the fluorine atoms and achieve the desired substitution pattern. A plausible and powerful approach involves the use of directed ortho metalation (DoM), a technique renowned for its ability to achieve regioselective functionalization at positions adjacent to a directing metalation group (DMG). wikipedia.orgharvard.edu

A logical retrosynthetic analysis suggests a pathway beginning with a pre-functionalized difluorobenzene derivative, such as 2,5-difluorobenzoic acid. By converting the carboxylic acid to a potent DMG, such as an N,N-diethylamide, subsequent functionalization can be precisely guided.

Strategies for Regioselective Functionalization of Polyfluorinated Benzene Cores

The regioselective functionalization of polyfluorinated benzene is a cornerstone of modern organofluorine chemistry. Fluorine atoms act as weak ortho, para-directors in electrophilic aromatic substitution, but their strong inductive electron-withdrawing effect deactivates the ring. More powerfully, they can direct deprotonation (metalation) at an adjacent position. However, for a trisubstituted pattern like that in the target molecule, electrophilic substitution on a simple difluorobenzene starting material, such as 1,4-difluorobenzene (B165170), would be unlikely to provide the desired product with high selectivity.

Directed ortho metalation (DoM) offers a superior solution. In this strategy, a functional group on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. The aryl O-carbamate and N,N-dialkylbenzamide groups are among the most powerful DMGs known. nih.gov

For the synthesis of this compound, a proposed route begins with 2,5-difluorobenzoic acid. This starting material can be converted to N,N-diethyl-2,5-difluorobenzamide. The resulting amide group serves as a potent DMG, capable of directing lithiation specifically to the C6 position, overcoming the potential directing influence of the fluorine atoms. This step is crucial for establishing the correct substitution pattern. The reaction is typically performed at low temperatures (-78 °C) using a strong, sterically hindered lithium amide base like lithium diisopropylamide (LDA) or a sec-butyllithium/TMEDA system to generate the C6-lithiated intermediate. wikipedia.orgharvard.edu

Construction of the Acetyl Moiety via Acylation Reactions

The introduction of an acetyl group onto an aromatic ring is classically achieved via the Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.org This reaction involves an acyl chloride (e.g., acetyl chloride) or anhydride (B1165640) with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride to generate a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution. youtube.com

However, applying Friedel-Crafts acylation to a substrate like 2,5-difluorobenzoic acid would be problematic due to the deactivating nature of the carboxylic acid group, which would direct substitution to the meta position (C4), leading to the incorrect isomer.

In the context of the Directed ortho Metalation strategy outlined above, the acetyl group is installed by quenching the C6-lithiated N,N-diethyl-2,5-difluorobenzamide intermediate with a suitable electrophile. While acetyl chloride could be used, reactions with highly reactive organolithium species can be complex. A more reliable method involves using N-methoxy-N-methylacetamide (Weinreb amide) or acetaldehyde followed by oxidation of the resulting secondary alcohol. Quenching the aryllithium with an appropriate acetylating agent installs the acetyl group at the C6 position (which becomes the C2 position after re-numbering based on IUPAC nomenclature for the final product). This method bypasses the regioselectivity issues of the Friedel-Crafts reaction and is compatible with the elaborated synthetic intermediate.

Table 1: Comparison of General Acylation Methodologies

| Method | Reagents | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Acetyl Chloride, Acetic Anhydride | Lewis Acid (e.g., AlCl₃), stoichiometric | Well-established, broadly applicable to activated rings. | Poor regioselectivity with deactivated rings, catalyst is not truly catalytic, harsh conditions. wikipedia.org |

| DoM & Acylation | Organolithium (e.g., s-BuLi), then Acetylating Agent (e.g., Weinreb Amide) | Low temperature (-78 °C), aprotic solvent (THF) | Excellent regioselectivity controlled by DMG, mild conditions for acylation step. wikipedia.org | Requires strongly directing groups, sensitive to moisture and air. |

Carboxylic Acid Group Formation and Derivatization

In the proposed synthetic pathway, the carboxylic acid functionality is present in the starting material, 2,5-difluorobenzoic acid, and is temporarily converted into a directing group. The final step of the synthesis is the hydrolysis of the N,N-diethylamide group to regenerate the carboxylic acid. This is typically achieved under strong acidic or basic conditions, such as refluxing in aqueous hydrochloric acid or potassium hydroxide (B78521) solution.

An alternative strategy for introducing a carboxylic acid group involves the direct carboxylation of an organometallic intermediate. For instance, if a suitable bromo-difluoroacetophenone precursor were available, it could be converted into a Grignard or organolithium reagent. Bubbling carbon dioxide gas through the solution of this organometallic species, followed by an acidic workup, would yield the desired carboxylic acid. rsc.org This method is a fundamental and widely used technique for forming C-C bonds and installing carboxyl groups on aromatic and aliphatic frameworks.

Derivatization of the final carboxylic acid product can be readily achieved through standard organic transformations. For example, esterification can be accomplished by reaction with an alcohol under acidic conditions (Fischer esterification), while conversion to the corresponding acyl chloride can be achieved using thionyl chloride or oxalyl chloride.

Exploration of Alternative Synthetic Routes and Methodological Innovations

While the directed ortho metalation approach provides a rational and viable pathway, modern synthetic chemistry continually seeks more efficient and innovative methods. Transition-metal catalysis, multi-component reactions, and cascade sequences represent the forefront of these efforts.

Transition-Metal-Catalyzed Cross-Coupling Reactions in Synthesis

Transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. A hypothetical route to this compound could involve a palladium-catalyzed carbonylation reaction. This approach would require a precursor such as 1-bromo-2,5-difluoro-6-acetylbenzene. In the presence of a palladium catalyst, a phosphine ligand, and carbon monoxide, the aryl bromide could be converted directly into the corresponding benzoic acid or an ester derivative, depending on the reaction conditions and nucleophiles present.

Another potential cross-coupling strategy would involve the synthesis of a difluorinated aromatic core containing two different halides or a halide and a triflate. This would allow for sequential, site-selective cross-coupling reactions. For example, one position could be subjected to a Suzuki or Stille coupling to introduce the acetyl group, while the other position is subsequently carboxylated, perhaps via another coupling reaction or through metal-halogen exchange followed by quenching with CO₂.

Multi-Component and Cascade Reaction Approaches

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. researchgate.netrsc.org While a specific MCR for the synthesis of this compound has not been reported, one could envision a convergent approach. For example, a reaction could potentially be designed involving a difluorinated benzyne intermediate, an acetyl-containing component, and a carboxylate source, which could theoretically assemble the core structure in a single step. Such reactions are prized for their atom and step economy, reducing waste and simplifying synthetic procedures. beilstein-journals.org

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot without the isolation of intermediates. sciencedaily.com A hypothetical cascade for this target molecule might start with a simpler fluorinated substrate that undergoes a series of cyclization and functionalization steps triggered by a single catalytic event. For example, a fluorinated alcohol could catalyze a sequence of reactions to build complex spirocyclic systems in one pot. acs.org The development of such a process for this compound would represent a significant innovation in synthetic efficiency.

Advancements in the Synthesis of this compound: A Focus on Modern and Sustainable Methodologies

The synthesis of highly functionalized aromatic compounds such as this compound is of significant interest in the development of pharmaceutical intermediates and fine chemicals. Traditional synthetic routes often face challenges related to efficiency, selectivity, and environmental impact. This article explores advanced synthetic methodologies, mechanistic details, and the application of green chemistry principles to the synthesis of this compound and its analogs, highlighting the shift towards more sustainable and efficient chemical manufacturing.

Structure

3D Structure

Propriétés

IUPAC Name |

2-acetyl-3,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O3/c1-4(12)7-5(10)2-3-6(11)8(7)9(13)14/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGWIRJWNPNDTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377708 | |

| Record name | 2-acetyl-3,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319457-34-6 | |

| Record name | 2-acetyl-3,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetyl-3,6-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Chemistry

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a range of chemical modifications, including the formation of esters, amides, anhydrides, and acyl halides.

Esterification: The conversion of 2-Acetyl-3,6-difluorobenzoic acid to its corresponding esters can be readily achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). highfine.com For instance, reaction with methanol (B129727) would yield methyl 2-acetyl-3,6-difluorobenzoate. This reaction is an equilibrium process, typically driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. highfine.com

Studies on the esterification of various fluorinated benzoic acids with methanol have shown that these reactions proceed efficiently. sciencemadness.orgprepchem.comottokemi.com For example, the related compound 2,6-difluorobenzoic acid undergoes esterification to produce methyl 2,6-difluorobenzoate. youtube.com Given the structural similarity, this compound is expected to react similarly under these conditions. Heterogeneous catalysts, such as certain metal-organic frameworks (MOFs), have also been shown to be effective for the esterification of fluorinated aromatic carboxylic acids. sciencemadness.orgprepchem.comottokemi.com

Amide Bond Formation: The synthesis of amides from this compound requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. This can be accomplished in several ways:

Via Acyl Chlorides: The carboxylic acid can be converted to the more reactive 2-acetyl-3,6-difluorobenzoyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. orgsyn.orgacs.org

Using Coupling Reagents: A wide array of coupling reagents can mediate the direct reaction between the carboxylic acid and an amine. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium salts like HATU. orgsyn.orgacs.orgquickcompany.in These reagents form an activated intermediate in situ, which is then displaced by the amine.

From the Amide of a Related Compound: The amide derivative, 2,6-difluorobenzamide, is a known compound synthesized from 2,6-difluorobenzoyl chloride and ammonia (B1221849) or by the hydrolysis of 2,6-difluorobenzonitrile (B137791). highfine.comsciencemadness.orgwikipedia.orggoogle.comresearchgate.net This highlights the feasibility of forming the amide functionality on the difluorobenzoic acid scaffold.

A summary of typical conditions for these transformations is presented below.

| Transformation | Reagents and Conditions | Product Type |

| Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amide Formation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂2. Amine (RNH₂ or R₂NH) | Amide |

| Amide Formation (Coupling) | Amine (RNH₂ or R₂NH), Coupling Agent (e.g., DCC, HATU) | Amide |

Acyl Halide Formation: The carboxylic acid can be converted to the highly reactive acyl halide, most commonly the acyl chloride. This is typically achieved by treating this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-acetyl-3,6-difluorobenzoyl chloride is a valuable intermediate for synthesizing esters and amides, as it is more susceptible to nucleophilic attack than the parent carboxylic acid. orgsyn.org The synthesis of the related 2,6-difluorobenzoyl chloride is well-documented and proceeds under standard conditions. wikipedia.org

Anhydride (B1165640) Formation: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid. This can be achieved by heating the carboxylic acid with a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) or by reacting it with acetic anhydride. sciencemadness.orggoogle.comgoogle.com For benzoic acid, heating with acetic anhydride in the presence of a phosphoric acid catalyst yields benzoic anhydride. wikipedia.orggoogle.com This method could foreseeably be applied to this compound to produce the corresponding symmetric anhydride.

Mixed anhydrides can also be synthesized. For example, reacting a carboxylic acid with an acyl chloride (like acetyl chloride or pivaloyl chloride) in the presence of a base can yield a mixed anhydride. highfine.comquickcompany.in These mixed anhydrides are often used in peptide synthesis as they provide a balance of reactivity.

| Derivative | Typical Reagents |

| Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) |

| Symmetric Anhydride | Acetic anhydride ((CH₃CO)₂O), Heat; Phosphorus pentoxide (P₄O₁₀) |

| Mixed Anhydride | Acyl chloride (e.g., Pivaloyl chloride), Base (e.g., Triethylamine) |

Transformations Involving the Acetyl Group

The acetyl group, a ketone, offers another site for chemical modification through reduction, oxidation, and condensation reactions.

Reduction to Alcohol: The acetyl group can be selectively reduced to a secondary alcohol, yielding 2-(1-hydroxyethyl)-3,6-difluorobenzoic acid. This transformation is commonly carried out using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol. Sodium borohydride is generally chemoselective for aldehydes and ketones and will not reduce the carboxylic acid group under these conditions. nih.gov

Reduction to Alkane: The complete reduction of the acetyl group to an ethyl group, affording 2-ethyl-3,6-difluorobenzoic acid, can be accomplished using more vigorous methods. Two classic named reactions for this transformation are the Wolff-Kishner and Clemmensen reductions. prepchem.comtcichemicals.com

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (H₂NNH₂), followed by treatment with a strong base (like KOH) at high temperatures. google.com

Clemmensen Reduction: This method employs amalgamated zinc (Zn(Hg)) in the presence of a strong acid, typically hydrochloric acid (HCl). prepchem.com

Catalytic hydrogenation (H₂/Pd) can also reduce aryl alkyl ketones to the corresponding alkanes. tcichemicals.com

The acetyl group is susceptible to oxidation. A particularly notable reaction is the Baeyer-Villiger oxidation, which converts a ketone into an ester. wikipedia.orgresearchgate.netgoogle.com When this compound is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), the acetyl group undergoes rearrangement to form an acetate (B1210297) ester.

The mechanism involves the migration of one of the groups attached to the ketone carbonyl. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. google.com In the case of this compound, the difluorophenyl group has a higher migratory aptitude than the methyl group. Therefore, the expected product of the Baeyer-Villiger oxidation is 2-carboxy-3,6-difluorophenyl acetate.

The carbonyl carbon of the acetyl group is electrophilic and can undergo addition reactions with various nucleophiles. A common example is the condensation reaction with hydrazine or its derivatives to form hydrazones. ottokemi.com For instance, reacting this compound with hydrazine would yield the corresponding hydrazone. This reaction is the first step of the Wolff-Kishner reduction. google.com

Research on the synthesis of novel hydrazone derivatives from 2,5-difluorobenzohydrazide (B1304694) demonstrates the utility of this chemistry on related fluorinated scaffolds. Other nitrogen nucleophiles, such as hydroxylamine (B1172632) (to form oximes) and primary amines (to form imines), are also expected to react with the acetyl group under appropriate conditions.

Electrophilic and Nucleophilic Aromatic Substitution on the Difluorobenzene Ring

The reactivity of the difluorobenzene ring in this compound is significantly influenced by the electronic properties of its substituents: the acetyl group, the carboxylic acid group, and the two fluorine atoms. These groups determine the electron density of the aromatic ring and direct the position of incoming electrophiles or nucleophiles.

Aromatic substitution reactions can be broadly categorized as electrophilic aromatic substitution (SEAr) or nucleophilic aromatic substitution (SNAr). wikipedia.org In SEAr, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org This process is favored by electron-donating groups that activate the ring towards attack by an electrophile. libretexts.orgpressbooks.pub Conversely, SNAr involves the replacement of a leaving group on the ring by a nucleophile and is facilitated by electron-withdrawing groups that can stabilize a negative charge. libretexts.orgmasterorganicchemistry.com

Given the presence of multiple electron-withdrawing groups (two fluoro, one acetyl, and one carboxyl group), the aromatic ring of this compound is highly deactivated towards electrophilic attack. libretexts.orgpressbooks.pub Electrophilic substitution, if it occurs, would require harsh reaction conditions. libretexts.org The positions open for substitution are C4 and C5. The directing effects of the existing substituents would guide an incoming electrophile.

On the other hand, the presence of strong electron-withdrawing groups and halogen substituents makes the ring a candidate for nucleophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com In this scenario, a nucleophile would attack the ring and displace one of the fluorine atoms, which would act as the leaving group. The reaction is favored when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the intermediate Meisenheimer complex through resonance. libretexts.org

The reactivity of the aromatic ring in this compound is a consequence of the interplay between the inductive and resonance effects of its substituents.

Fluoro Substituents (-F) : Fluorine is the most electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack by decreasing its electron density. ucalgary.ca However, like other halogens, it also possesses lone pairs of electrons that can be donated to the aromatic ring through the resonance effect (+R). libretexts.org While this resonance effect is generally weaker than the inductive effect for halogens, it directs incoming electrophiles to the ortho and para positions. libretexts.org In this compound, the two fluorine atoms significantly reduce the nucleophilicity of the benzene (B151609) ring.

Acetyl Group (-COCH₃) : The acetyl group is a meta-directing deactivator. It exhibits a strong electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. ucalgary.ca It also has a strong electron-withdrawing resonance effect (-R) because the carbonyl group can delocalize the pi electrons of the ring onto the oxygen atom. This deactivates the ring, making electrophilic substitution more difficult. libretexts.org

Carboxylic Acid Group (-COOH) : Similar to the acetyl group, the carboxylic acid group is a meta-directing deactivator. It withdraws electron density from the ring through both inductive and resonance effects, thus reducing the ring's reactivity towards electrophiles. libretexts.orgpressbooks.pub

The cumulative effect of two fluoro groups, an acetyl group, and a carboxylic acid group makes the aromatic ring of this compound exceptionally electron-poor. This significantly hinders electrophilic aromatic substitution. masterorganicchemistry.com Conversely, this electron deficiency, coupled with the presence of good leaving groups (the fluoro substituents), makes the molecule susceptible to nucleophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |

| -F (Fluoro) | -I (Strongly withdrawing) | +R (Weakly donating) | Deactivating | Ortho, Para |

| -COCH₃ (Acetyl) | -I (Withdrawing) | -R (Strongly withdrawing) | Strongly Deactivating | Meta |

| -COOH (Carboxyl) | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |

Cyclization and Rearrangement Reactions to Form Fused Ring Systems

The arrangement of functional groups in this compound, specifically the ortho positioning of the acetyl and carboxylic acid groups, provides a template for intramolecular cyclization reactions to form fused heterocyclic ring systems. These reactions are often promoted by acidic or basic conditions.

One plausible reaction is an intramolecular aldol-type condensation. Under basic conditions, the methyl protons of the acetyl group can be deprotonated to form an enolate. This enolate can then attack the electrophilic carbonyl carbon of the carboxylic acid (or its ester derivative). Subsequent dehydration would lead to the formation of a six-membered fused ring, specifically a substituted isocoumarin (B1212949) or a related chromenone derivative.

Alternatively, under acidic conditions, the carbonyl oxygen of the acetyl group could be protonated, making the carbonyl carbon more electrophilic. researchgate.net The hydroxyl group of the carboxylic acid could then act as an intramolecular nucleophile, attacking the activated acetyl carbon. Following a dehydration step, this pathway would also yield a fused ring system. The specific conditions and reagents used would determine the final product. researchgate.net Such cyclization strategies are valuable in organic synthesis for constructing complex polycyclic molecules from relatively simple starting materials.

| Reagents/Conditions | Potential Intermediate | Product Type |

| Base (e.g., NaOH, NaOEt) | Enolate of the acetyl group | Fused heterocyclic system (e.g., Isocoumarin derivative) |

| Acid (e.g., H₂SO₄, PPA) | Protonated acetyl group | Fused heterocyclic system (e.g., Chromenone derivative) |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the atomic arrangement and electronic properties can be assembled.

The NMR spectra of 2-Acetyl-3,6-difluorobenzoic acid are predicted to exhibit characteristic signals corresponding to its unique arrangement of protons, carbons, and fluorine atoms.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals. A singlet for the three equivalent protons of the acetyl methyl group (CH₃) would likely appear in the range of δ 2.0-2.5 ppm. The aromatic region would contain two signals corresponding to the two protons on the benzene (B151609) ring. These protons, being adjacent, would show coupling to each other, resulting in a pair of doublets. Their chemical shifts would be influenced by the surrounding electron-withdrawing fluorine, acetyl, and carboxylic acid groups.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine unique carbon signals. The carbonyl carbons of the carboxylic acid and acetyl groups are expected at the downfield end of the spectrum (typically δ 165-205 ppm). The six aromatic carbons will have their chemical shifts significantly affected by the fluorine substituents, appearing as doublets due to C-F coupling. The methyl carbon of the acetyl group would resonate at the upfield end of the spectrum.

¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show two distinct signals for the two non-equivalent fluorine atoms attached to the aromatic ring. These signals would likely appear as multiplets due to coupling with each other (³JFF) and with nearby aromatic protons (³JHF and ⁴JHF).

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~11-13 | Singlet (broad) | -COOH |

| ¹H | ~7.0-8.0 | Multiplet | Aromatic CH |

| ¹H | ~7.0-8.0 | Multiplet | Aromatic CH |

| ¹H | ~2.0-2.5 | Singlet | -COCH₃ |

| ¹³C | ~190-205 | Singlet | C =O (Acetyl) |

| ¹³C | ~165-175 | Singlet | C =O (Carboxylic Acid) |

| ¹³C | ~155-165 | Doublet (¹JCF) | C-F |

| ¹³C | ~155-165 | Doublet (¹JCF) | C-F |

| ¹³C | ~110-140 | Multiplet | Aromatic C |

| ¹³C | ~25-35 | Singlet | -C H₃ |

| ¹⁹F | Two distinct signals expected, with complex splitting due to H-F and F-F coupling. |

To unambiguously assign the signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the two aromatic protons, confirming their adjacent positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton singlet to its carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) ¹H-¹³C correlations, which helps in piecing together the molecular skeleton, especially around quaternary (non-protonated) carbons. sdsu.edu Key expected HMBC correlations would include:

From the methyl protons (-COCH₃) to the acetyl carbonyl carbon (C=O) and the C2 carbon of the aromatic ring.

From the aromatic protons to adjacent and geminal carbons, helping to assign the complex aromatic region.

From the carboxylic acid proton to the carboxyl carbon and the C1 and C6 carbons of the ring.

The choice of solvent can influence the chemical shifts observed in NMR spectra. unn.edu.ng For this compound, the chemical shift of the acidic proton of the carboxyl group is particularly sensitive to the solvent, its concentration, and the temperature due to varying degrees of hydrogen bonding. unn.edu.ng Aromatic solvents like benzene-d₆ can induce significant shifts in nearby protons through anisotropic effects, which can be a useful tool for resolving overlapping signals. unn.edu.ng Temperature variations can also affect the spectra, for instance, by altering conformational equilibria or the rates of proton exchange.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov These two methods are complementary and together offer a comprehensive vibrational profile. researchgate.netresearchgate.net

For this compound, the spectra would be dominated by vibrations of the carbonyl groups, the aromatic ring, and the carbon-fluorine bonds.

O-H Stretch: A broad absorption band is expected in the FT-IR spectrum, typically between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C=O Stretch: Two distinct carbonyl stretching bands are predicted. The carboxylic acid C=O stretch usually appears around 1700-1725 cm⁻¹, while the ketone C=O stretch is expected at a slightly lower frequency, around 1680-1700 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations typically produce several bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: Strong absorption bands corresponding to C-F stretching are expected in the FT-IR spectrum, typically in the range of 1100-1300 cm⁻¹.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000-3100 | Medium-Weak |

| C-H stretch (Aliphatic, -CH₃) | 2850-3000 | Medium-Weak |

| C=O stretch (Carboxylic acid) | 1700-1725 | Strong |

| C=O stretch (Ketone) | 1680-1700 | Strong |

| C=C stretch (Aromatic ring) | 1450-1600 | Medium-Variable |

| C-F stretch | 1100-1300 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision, which allows for the unambiguous determination of its elemental formula. The calculated monoisotopic mass for this compound (C₉H₆F₂O₃) is 200.0285 Da. nih.gov

HRMS also reveals characteristic fragmentation patterns upon ionization, which provides further structural evidence. Expected fragmentation pathways for this molecule would include:

Loss of a methyl radical (•CH₃, M-15) from the acetyl group.

Loss of water (H₂O, M-18) from the carboxylic acid.

Loss of the entire acetyl group (•COCH₃, M-43).

Decarboxylation, with the loss of CO₂ (M-44).

Loss of a carboxyl radical (•COOH, M-45).

Predicted HRMS Adducts for this compound uni.lu

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 201.03578 |

| [M+Na]⁺ | 223.01772 |

| [M-H]⁻ | 199.02122 |

| [M+K]⁺ | 238.99166 |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in the solid state. While a crystal structure for this compound has not been publicly reported, its solid-state arrangement can be predicted based on studies of similar molecules, such as 2,3-difluorobenzoic acid and 2,6-difluorobenzoic acid. nih.govresearchgate.net

It is highly probable that this compound crystallizes to form centrosymmetric dimers in the solid state. researchgate.net This common motif for carboxylic acids involves two molecules linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups, forming a characteristic R²₂(8) ring pattern. researchgate.net

Computational Chemistry and Theoretical Insights into Molecular Properties

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. DFT methods are employed to calculate the ground-state properties of 2-Acetyl-3,6-difluorobenzoic acid, offering a balance between accuracy and computational cost. Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) for these types of analyses. researchgate.netresearchgate.net

The first step in a computational study is typically geometry optimization, which seeks to find the lowest energy arrangement of atoms in the molecule. documentsdelivered.com For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. The presence of the acetyl and carboxylic acid groups, which can rotate, means the molecule has a complex conformational landscape. DFT calculations can identify different stable conformers and their relative energies. researchgate.netnih.gov For instance, the orientation of the carboxylic acid group relative to the benzene (B151609) ring is a key conformational feature, with studies on similar molecules like 2,6-difluorobenzoic acid showing a dihedral angle of 33.70 (14)° between the benzene ring and the carboxylate group in the crystal structure. researchgate.netnih.gov

Table 1: Key Geometric Parameters for Optimization

This table outlines the principal geometric parameters that are determined through DFT-based geometry optimization for this compound.

| Parameter Type | Description |

| Bond Lengths | C-C (ring), C-C (acetyl), C=O (acetyl), C-O (acid), O-H (acid), C-F |

| Bond Angles | Angles within the benzene ring, angles involving substituents |

| Dihedral Angles | Rotation of the acetyl group, rotation of the carboxylic acid group |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. youtube.comlibretexts.orglibretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net

DFT calculations provide energies for these orbitals. The distribution of HOMO and LUMO density across the molecule reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net From this data, chemical reactivity indices such as electronegativity, chemical potential (μ), hardness, softness, and the electrophilicity (ω) and nucleophilicity (N) indices can be calculated to quantify the molecule's reactive nature. mdpi.com

Table 2: Frontier Orbitals and Reactivity Descriptors

This table describes the key electronic parameters derived from FMO analysis of this compound.

| Parameter | Description | Implication for Reactivity |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate electrons. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept electrons. |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | A small gap suggests higher reactivity and lower kinetic stability. researchgate.net |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Influences bond polarity and reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A harder molecule is less reactive. |

| Electrophilicity Index (ω) | Measures the propensity to accept electrons. | Identifies the molecule's behavior as an electrophile. |

| Nucleophilicity Index (N) | Measures the propensity to donate electrons. | Identifies the molecule's behavior as a nucleophile. mdpi.com |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. uni-muenchen.dewuxiapptec.com The MEP map illustrates the electrostatic potential on the surface of the molecule, typically represented by a color spectrum. researchgate.net Red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. wuxiapptec.comnih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the acetyl and carboxyl groups, making them sites for interaction with electrophiles or for hydrogen bonding. nih.gov The hydrogen of the carboxylic acid would be a region of positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wisc.edu A key part of NBO analysis is the examination of donor-acceptor interactions, which quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. wisc.edu The energy associated with these interactions, known as the second-order perturbation energy (E(2)), indicates the strength of the delocalization. Larger E(2) values signify stronger interactions and greater molecular stability. For this compound, NBO analysis would reveal hyperconjugative interactions, such as those between lone pairs on the oxygen or fluorine atoms and the antibonding orbitals of the aromatic ring.

DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. mdpi.comresearchgate.netmdpi.com Calculations are often performed on the optimized geometry, and the results are compared to experimental spectra to aid in signal assignment. nih.gov

Vibrational Frequencies: DFT can compute the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.netnih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra. researchgate.net This analysis helps in assigning specific vibrational modes to the observed spectral bands. mdpi.com

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to study the properties of molecules in their electronically excited states. mdpi.com This method is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. researchgate.netacademie-sciences.fr TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com These transition energies correspond to the wavelengths of light that the molecule absorbs. For this compound, TD-DFT calculations can predict the absorption maxima (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*), providing insight into its photophysical properties. researchgate.net The choice of functional, such as CAM-B3LYP, can be critical for achieving accurate results that align with experimental spectra. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to understand the behavior of molecules and materials at an atomic level. By simulating the motions of atoms and molecules over time, MD can provide detailed insights into dynamic processes, including conformational changes and interactions with the surrounding solvent environment.

For a molecule like this compound, MD simulations can elucidate its behavior in a solution phase, which is crucial for understanding its chemical reactivity, solubility, and potential biological interactions. The simulations would model the interactions between the solute molecule and the solvent molecules (e.g., water, DMSO), providing a picture of the solvation shell and the specific intermolecular interactions, such as hydrogen bonds between the carboxylic acid group and water.

Furthermore, MD simulations are instrumental in exploring the conformational dynamics of flexible molecules. This compound has several rotatable bonds, primarily concerning the orientation of the carboxylic acid and acetyl groups relative to the benzene ring. Intramolecular hydrogen bonding between the acetyl oxygen and the carboxylic hydrogen is a key feature that can be investigated. MD simulations can predict the relative stability of different conformers and the energy barriers for rotation, which govern the molecule's flexibility and predominant shapes in solution.

Key areas of investigation using MD simulations would include:

Solvation Structure: Analyzing the radial distribution functions of solvent molecules around the functional groups (carboxyl, acetyl, and fluorine atoms) to understand hydration patterns.

Conformational Preferences: Determining the most stable orientations of the acetyl and carboxyl groups and quantifying the dihedral angle distributions.

Intramolecular Hydrogen Bonding: Assessing the stability and dynamics of the intramolecular hydrogen bond between the proximate acetyl and carboxyl groups.

Transport Properties: Calculating properties like the diffusion coefficient to understand how the molecule moves through a solvent.

While specific MD simulation studies on this compound are not prominently available in published literature, the methodology is standard for studying substituted benzoic acids and similar aromatic compounds.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are critical for applications in optoelectronics, including frequency conversion, optical switching, and data storage. Computational chemistry provides a means to predict the NLO properties of molecules before they are synthesized, guiding the design of new materials.

The NLO response of a molecule is governed by its hyperpolarizability. Theoretical predictions of these properties for molecules like this compound are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT). These calculations can determine the components of the first hyperpolarizability (β), a key indicator of second-order NLO activity.

The NLO properties of an organic molecule are highly dependent on its electronic structure. Key molecular features that enhance NLO response include:

Presence of π-conjugated systems: The benzene ring in this compound provides the necessary conjugated system.

Asymmetric charge distribution: The presence of both electron-donating and electron-withdrawing groups attached to the π-system is crucial. In this molecule, the acetyl and carboxyl groups are electron-withdrawing.

Charge transfer: An intramolecular charge transfer mechanism between different parts of the molecule can significantly enhance hyperpolarizability.

While specific theoretical studies on the NLO properties of this compound are not widely documented, research on similar organic molecules suggests that the strategic placement of substituents on an aromatic ring can tune NLO responses. researchgate.net The combination of fluorine, acetyl, and carboxyl groups on the benzene ring creates an asymmetric electronic environment, making it a candidate for theoretical NLO investigation.

Table 1: Conceptual Data for Theoretical NLO Property Calculation This table illustrates the type of data that would be generated from a DFT calculation for NLO properties. The values are hypothetical for illustrative purposes.

| Property | Calculated Value | Units |

| Dipole Moment (μ) | 3.5 | Debye |

| Mean Polarizability (α) | 18.2 | 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 12.5 | 10⁻³⁰ esu |

Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Benzoic Acids

Quantitative Structure-Property Relationship (QSPR) modeling is a computational and statistical approach used to predict the properties of chemicals based on their molecular structure. nih.gov These models establish a mathematical relationship between the chemical structure, encoded by numerical values called molecular descriptors, and a specific property of interest. youtube.com QSPR is widely used in drug discovery, materials science, and environmental science to estimate properties that are difficult or expensive to measure experimentally. researchgate.netnih.gov

For a class of compounds like fluorinated benzoic acids, QSPR models can be developed to predict various physicochemical and biological properties. Benzoic acid and its derivatives have been the subject of numerous QSAR/QSPR studies. researchgate.netnih.govnih.govsemanticscholar.org The properties of interest could include acidity (pKa), solubility, toxicity, or antibacterial activity. nih.gov

The development of a QSPR model involves several steps:

Data Set Compilation: A set of fluorinated benzoic acids with experimentally measured values for the target property is collected.

Descriptor Calculation: For each molecule in the set, a large number of molecular descriptors are calculated using specialized software. These descriptors quantify different aspects of the molecular structure.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the property of interest.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Electron-withdrawing substituents, such as fluorine, are known to increase the acidity of benzoic acid. libretexts.orglibretexts.org QSPR models can quantify this effect and account for the influence of other substituents and their positions on the benzene ring.

Table 2: Examples of Molecular Descriptors Used in QSPR Studies of Benzoic Acids

| Descriptor Type | Specific Descriptor Example | Information Encoded |

| Topological | Balaban J index nih.gov | Describes the branching and shape of the molecule. |

| Constitutional | Molecular Weight | The sum of the atomic weights in the molecule. wikipedia.org |

| Quantum-Chemical | HOMO/LUMO Energies researchgate.net | Relates to the molecule's electronic reactivity and ability to donate or accept electrons. |

| Geometric | Molecular Surface Area | Represents the size and shape of the molecule. |

| Physicochemical | LogP | Describes the lipophilicity or hydrophobicity of the molecule. |

A hypothetical QSPR model for predicting the pKa of fluorinated benzoic acids might take the form of a linear equation, as shown below, where c₀, c₁, c₂, etc., are constants determined by the regression analysis.

pKa = c₀ + c₁(Hammett constant) + c₂(LogP) + c₃(Molecular Surface Area)*

Such a model, once validated, could be used to accurately predict the pKa of this compound without the need for experimental measurement.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Investigation of Structural Modifications on 2-Acetyl-3,6-difluorobenzoic Acid

Positional Isomerism of Fluorine Atoms and their Electronic Influence

The placement of fluorine atoms on the benzene (B151609) ring has a profound effect on the electronic character of this compound. Fluorine is a highly electronegative atom, and its position influences the acidity of the carboxylic acid group and the electron density distribution across the aromatic ring. This, in turn, affects how the molecule interacts with its biological target. Studies on various fluorinated benzoic acid isomers have demonstrated that altering the fluorine substitution pattern can significantly impact biological activity. The specific arrangement of fluorine atoms in this compound is likely crucial for optimizing electrostatic interactions within the binding site of its target protein.

Derivatization at the Carboxylic Acid and Acetyl Moieties

Modifications to the carboxylic acid and acetyl functional groups are a key strategy in the SAR exploration of this compound. The carboxylic acid is a common point of interaction with biological macromolecules, often forming hydrogen bonds or ionic interactions. Converting this group to esters or amides can alter a compound's binding affinity, cell permeability, and metabolic stability. For instance, the creation of a series of amide derivatives from the carboxylic acid can probe the hydrogen bonding capacity of the active site.

The acetyl group also presents an important opportunity for derivatization. Modifications such as changing the length of the alkyl chain or introducing other functional groups can provide valuable information about the steric and electronic requirements of the binding pocket. These changes help to map the topology of the active site and identify key interactions that contribute to biological potency.

SAR Profiling of Related Fluorinated Benzoic Acid Analogs

To build a comprehensive SAR profile, this compound is often compared with a series of related fluorinated benzoic acid analogs. This approach allows for a systematic evaluation of the importance of each structural feature. For example, comparing the activity of analogs with different numbers and positions of fluorine atoms can highlight the optimal substitution pattern. Similarly, replacing the acetyl group with other substituents can reveal the extent to which this group contributes to binding. The data from these comparative studies are essential for constructing a robust model of the pharmacophore.

| Compound Name | Modification from this compound |

| 2-Acetyl-3-fluorobenzoic acid | Removal of the fluorine atom at the 6-position. |

| 2-Acetyl-5-fluorobenzoic acid | Shifting the fluorine from the 3 and 6-positions to the 5-position. |

| 3-Amino-2-acetyl-6-fluorobenzoic acid | Replacement of the fluorine at the 3-position with an amino group. |

| 2-Cyano-3,6-difluorobenzoic acid | Replacement of the acetyl group with a cyano group. |

Computational Approaches to SAR/SPR (e.g., Molecular Docking, QSAR Modeling)

Computational chemistry provides powerful tools to rationalize experimental SAR data and to predict the properties of novel compounds. Molecular docking simulations can be used to model the binding of this compound and its analogs into the active site of a target protein. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity.

Applications in Medicinal Chemistry and Biological Research

Anticancer Activity and Mechanistic Investigations

No published studies were identified that specifically evaluate the in vitro cytotoxicity of 2-Acetyl-3,6-difluorobenzoic acid against any cancer cell lines.

There is no available research detailing the effects of this compound on cellular pathways or its mechanisms of enzyme modulation in the context of cancer.

While fluorinated benzoic acids, in general, are explored as scaffolds in drug discovery, benthamscience.com there is no specific information on this compound being utilized as a lead compound for the development of new anticancer drugs.

Antimicrobial Properties and Efficacy against Pathogens

No data is available in the scientific literature regarding the antimicrobial properties of this compound or its efficacy against any specific pathogens. Research has been conducted on other fluorinated benzoic acid derivatives, highlighting their potential as antimicrobial agents. globalscientificjournal.comnih.govacgpubs.org

Anti-inflammatory Effects and Related Biological Activity

There are no published findings on the anti-inflammatory effects of this compound. The anti-inflammatory potential of other related benzoic acid and fluorinated organic compounds has been a subject of investigation. nih.goviucr.orgmdpi.comnih.gov

Role as Biochemical Probes and Tools in Metabolic Pathway Studies

Information regarding the use of this compound as a biochemical probe or a tool in the study of metabolic pathways is not present in the available literature. The stable isotope-labeled analogue, 2,6-difluorobenzoic acid, is noted as a degradation product of some pesticides and has been used in biomonitoring studies. uzh.ch

Pharmacokinetic Considerations for Structurally Related Compounds (e.g., metabolism, excretion)

The metabolism of compounds structurally related to this compound is anticipated to proceed through several key pathways, primarily involving the modification of the acetyl and carboxylic acid functional groups, as well as potential modifications to the aromatic ring.

Metabolism:

The initial metabolic steps (Phase I) for a compound like this compound would likely involve oxidation, reduction, and hydrolysis reactions. The acetyl group may undergo oxidation to a hydroxyacetyl group or be a target for reductive enzymes. The aromatic ring itself, despite the presence of electron-withdrawing fluorine atoms which can increase metabolic stability, may be subject to hydroxylation, although this is generally a less favored pathway for highly fluorinated rings.

Following Phase I modifications, or in some cases directly, the compound and its metabolites would enter Phase II conjugation reactions. For the carboxylic acid moiety, the most probable metabolic pathway is conjugation with glycine (B1666218) to form a hippuric acid derivative, or with glucuronic acid to form an acyl-glucuronide. These conjugation reactions significantly increase the water solubility of the molecule, preparing it for excretion.

The presence of fluorine atoms is a significant factor in the metabolism of this compound. Fluorine's high electronegativity can shield adjacent carbon atoms from the activity of metabolic enzymes like cytochrome P450, thus slowing down the rate of metabolism and potentially prolonging the compound's half-life in the body.

Excretion:

The primary route of excretion for water-soluble metabolites is via the kidneys into the urine. The highly polar hippuric acid and glucuronide conjugates are readily filtered by the glomerulus and actively secreted into the renal tubules for elimination. A minor portion of the compound or its metabolites, particularly if they retain some lipophilicity, might be excreted through the bile into the feces.

| Compound Class | Primary Metabolic Pathways | Primary Excretion Route | Key Enzymes Involved |

| Benzoic Acids | Glycine conjugation, Glucuronidation | Renal (Urine) | Acyl-CoA synthetase, Glycine N-acyltransferase, UDP-glucuronosyltransferases |

| Fluorinated Aromatics | Ring hydroxylation (often slower), Defluorination (minor) | Renal (Urine) | Cytochrome P450 monooxygenases |

| Acetylated Compounds | Deacetylation, Oxidation of the acetyl group | Renal (Urine) | Esterases, Oxidoreductases |

Detailed Research Findings on Structurally Related Compounds:

Studies on the metabolism of benzoic acid have consistently shown that its primary metabolic fate in humans and most animal models is conjugation with glycine to form hippuric acid, which is then efficiently excreted in the urine. For instance, research in rats has demonstrated that a significant portion of an administered dose of benzoic acid is recovered in the urine as hippuric acid within 24 hours.

Research into the biotransformation of fluorinated aromatic compounds has highlighted the general resistance of the C-F bond to metabolic cleavage. This stability often leads to a slower rate of metabolism compared to their non-fluorinated counterparts. However, metabolism can still occur at other sites on the molecule. For example, studies on various fluorinated drugs have shown that metabolism often proceeds through modification of functional groups rather than defluorination of the aromatic ring.

Potential in Advanced Materials Science

Development of Functional Materials Utilizing Fluorinated Aromatic Scaffolds

Fluorinated aromatic compounds are prized for their ability to impart unique properties to materials. The introduction of fluorine can lead to enhanced thermal stability, chemical resistance, and altered electronic characteristics. These properties are highly desirable in the creation of functional materials for demanding applications.

Below is a table summarizing the general properties imparted by fluorination on aromatic scaffolds:

| Property Enhancement | Rationale |

| Thermal Stability | The high strength of the carbon-fluorine bond contributes to increased resistance to thermal degradation. |

| Chemical Resistance | Fluorine atoms can shield the polymer backbone from chemical attack. |

| Hydrophobicity | The low polarizability of the C-F bond often leads to materials with water-repellent properties. |

| Low Dielectric Constant | The introduction of fluorine can lower the polarizability of a material, which is beneficial for microelectronics. |

| Modified Acidity | The electron-withdrawing nature of fluorine can influence the acidity of nearby functional groups, such as the carboxylic acid in the title compound. |

Electronic Properties and Their Application in Optoelectronic Devices

While there is no direct research available on the use of 2-Acetyl-3,6-difluorobenzoic acid in optoelectronics, its structural features are relevant. The acetyl and carboxylic acid groups could serve as anchoring points or be chemically modified to create more complex molecules for use as hosts or emitters in OLEDs. The difluorinated ring would be expected to influence the photophysical properties of any derived materials.

The table below outlines the potential effects of the substituents on the electronic properties of a material based on this compound:

| Substituent | Potential Influence on Electronic Properties |

| 3,6-Difluoro | Lowers HOMO and LUMO energy levels, potentially improving electron injection and oxidative stability. |

| 2-Acetyl | Can act as an electron-withdrawing group, further influencing the electronic landscape. It also provides a site for further chemical modification. |

| Carboxylic Acid | Can be used for covalent attachment to surfaces or other molecules. Its acidity can be tuned by the adjacent fluorine atom. |

Use as Building Blocks in Polymer Synthesis and Nanomaterial Design

The presence of multiple reactive sites—the carboxylic acid and the acetyl group—makes this compound a potential monomer or building block for polymer synthesis. The carboxylic acid can participate in condensation polymerizations to form polyesters or polyamides. The acetyl group could be involved in other types of polymerization reactions or be modified to introduce different functionalities.

The resulting fluorinated polymers would be expected to exhibit some of the desirable properties mentioned earlier, such as high thermal stability and chemical resistance. These characteristics are valuable for creating high-performance polymers for specialized applications.

In the realm of nanomaterial design, fluorinated molecules can be used to create self-assembled structures with unique properties. While no studies have specifically reported the use of this compound for this purpose, its amphiphilic nature, with a hydrophilic carboxylic acid group and a more hydrophobic fluorinated aromatic ring, could potentially be exploited to form micelles or other nanostructures in solution.

Academic Review of Patent Literature and Commercial Research Trends

Analysis of Patented Synthetic Routes and Intermediate Use

The synthesis of polysubstituted aromatic compounds like 2-Acetyl-3,6-difluorobenzoic acid often involves multi-step processes. While a direct, publicly documented, and patented synthetic route specifically for this compound remains elusive in readily available literature, analysis of related patented methodologies for similar structures provides insight into potential synthetic strategies.

General approaches to analogous compounds often commence with appropriately substituted fluorotoluene or fluorobenzonitrile precursors. For instance, the synthesis of various substituted 2-acetylbenzoic acids has been documented, often involving acylation, cyanation, hydrolysis, and esterification steps starting from a substituted toluene (B28343) derivative. A patented method for producing methyl 2-methyl-4-acetylbenzoate, for example, begins with 2-fluorotoluene (B1218778), which undergoes acylation to form 4-fluoro-3-methylacetophenone. This intermediate is then subjected to a cyanation reaction, followed by hydrolysis to yield 2-methyl-4-acetylbenzoic acid, and finally esterification. While not a direct synthesis of the target compound, this patent highlights a plausible pathway involving the introduction of the acetyl and carboxylic acid functionalities onto a fluorinated aromatic ring.

Another relevant area of patented synthesis is the preparation of fluorinated ketones. Patents describe methods for synthesizing α-fluorinated ketones through the hydrazonation of aliphatic chain monoketones followed by a dehydrofluorination reaction. While this applies to the fluorination of a side chain rather than the aromatic ring, it underscores the active patent landscape in the broader field of fluorinated ketone synthesis.

The use of this compound as an intermediate is noted in the patent literature, primarily in the context of pharmaceutical salt formation. This suggests its role as a key building block in the final stages of drug product manufacturing.

Table 1: Representative Patented Synthetic Strategies for Related Compounds

| Patent/Reference | Description of Synthetic Approach | Relevance to this compound |

| CN109553528A | Synthesis of methyl 2-methyl-4-acetylbenzoate from 2-fluorotoluene via acylation, cyanation, and hydrolysis. | Demonstrates a potential multi-step strategy for introducing acetyl and carboxyl groups onto a fluorinated benzene (B151609) ring. |

| CN112321398A | Synthesis of α-fluorinated ketones from aliphatic monoketones via a hydrazone intermediate. | Highlights patented methods for the synthesis of fluorinated ketone functionalities, a key feature of the target molecule. |

Overview of Patented Applications and Industrial Innovations

The primary patented application for this compound identified in the public domain is its use in the formation of novel salts of existing active pharmaceutical ingredients (APIs). Specifically, patents have been granted for the creation of salts of paroxetine, a well-known selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.

In patents CA2336470A1 and CN1314906A, this compound is listed as an acid suitable for forming a salt with paroxetine. google.comgoogle.com The formation of new salt forms of an existing drug is a common strategy in the pharmaceutical industry to improve physicochemical properties such as solubility, stability, and bioavailability, which can lead to enhanced therapeutic efficacy and patient compliance. This application underscores the industrial innovation of utilizing specialized benzoic acid derivatives to potentially create improved pharmaceutical products.

While the current publicly available patent landscape primarily points to this specific application, the nature of the compound as a substituted difluorinated benzoic acid suggests its potential as a versatile intermediate in the synthesis of a broader range of biologically active molecules. The presence of three distinct functional groups—a carboxylic acid, a ketone, and two fluorine atoms—on a benzene ring provides multiple points for chemical modification, making it a valuable building block for medicinal chemists.

Commercial Availability and Supplier Landscape in Research Context

This compound is commercially available from a variety of suppliers that cater to the research and development sector, indicating its utility in preclinical and laboratory-scale synthesis. Its availability as a catalog chemical facilitates its use by researchers in academia and industry for exploratory studies and the synthesis of novel compounds.

The compound is typically offered in various purities, commonly 98% or higher, and in quantities ranging from milligrams to grams. This availability supports its role as a building block for the synthesis of combinatorial libraries and for the scale-up of lead compounds in medicinal chemistry programs. The existence of a market research report for this compound further suggests a level of commercial interest and application beyond niche academic research.

Table 2: Prominent Commercial Suppliers of this compound for Research

| Supplier | Noted Offerings |

| AK Scientific, Inc. | Offers this compound. |

| Alfa Aesar | Lists this compound with 98% purity. qiaosun.net |

| Amerigo Scientific | Provides the compound in various research-scale quantities (e.g., 250 mg, 500 mg, 1 g, 2 g). amerigoscientific.com |

| BLD Pharm | Lists the compound as a pharmaceutical intermediate and organic building block. bldpharm.com |

| Crysdot LLC. | Offers the compound with 98% purity as part of its building block catalog for medicinal chemistry. crysdotllc.com |

| Finetech Industry Limited | Supplies the compound, categorizing it under pharmaceutical intermediates. finetechnology-ind.com |

| Molport | Lists the compound with 98% purity and provides pricing for various quantities. |

| Santa Cruz Biotechnology, Inc. | Offers the compound for biochemical and proteomics research. |

| Sigma-Aldrich | Lists the compound and provides basic property information. |

This robust supplier landscape ensures that researchers have ready access to this compound for their synthetic needs, which is crucial for the advancement of research programs that may utilize this versatile chemical building block.

Future Research Directions and Unaddressed Challenges

Exploration of Novel Bioconjugation and Prodrug Strategies

The structural motifs of 2-Acetyl-3,6-difluorobenzoic acid, namely the carboxylic acid and acetyl groups, present intriguing possibilities for the development of advanced bioconjugation and prodrug strategies. The carboxylic acid moiety is a versatile handle for forming ester or amide linkages, which are fundamental in prodrug design to enhance the pharmacokinetic properties of therapeutic agents. Future research should focus on synthesizing and evaluating a range of ester and amide derivatives of this compound to explore their potential as prodrugs.

Furthermore, the acetyl group could be chemically modified to introduce bioorthogonal handles, enabling the site-specific attachment of this molecule to biomolecules such as proteins or antibodies. This would open avenues for its use as a payload in antibody-drug conjugates or as a probe for studying biological systems. A systematic investigation into various bioconjugation chemistries compatible with the acetyl and difluorobenzoyl core is a critical next step.

Deeper Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. researchgate.netprecedenceresearch.com For this compound, these computational tools offer a powerful approach to accelerate the exploration of its chemical space and predict its properties with greater accuracy.

Future research should leverage AI and ML algorithms for several key purposes:

De novo design: Generative models can be employed to design novel derivatives of this compound with optimized properties for specific applications. These models can explore vast chemical libraries to identify candidates with enhanced biological activity, improved metabolic stability, or desired material characteristics.

Property prediction: Machine learning models can be trained on existing data for fluorinated compounds to predict various physicochemical and biological properties of this compound and its analogs. blackthorn.ai This includes predicting parameters such as solubility, permeability, binding affinity to specific targets, and potential toxicity. Such predictive modeling can significantly reduce the time and cost associated with experimental screening. precedenceresearch.com

Synthesis planning: AI-powered retrosynthesis tools can be utilized to devise efficient and novel synthetic routes for this compound and its derivatives. These tools can analyze complex reaction networks to identify the most viable and cost-effective synthetic pathways.

A significant challenge in this area is the need for high-quality, curated datasets of fluorinated compounds to train robust and accurate machine learning models. blackthorn.ai

Sustainable and Scalable Production Methods for Industrial Applications